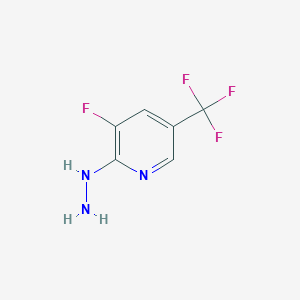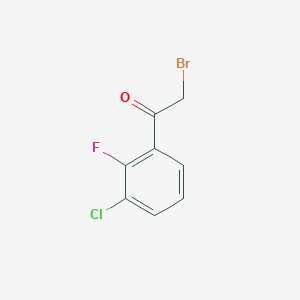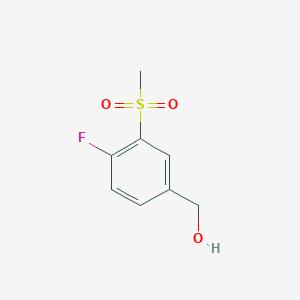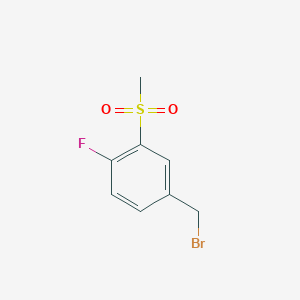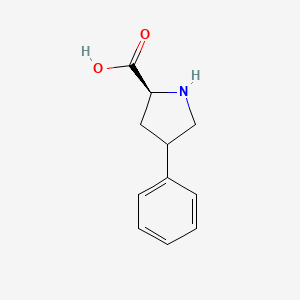
2-Nitrophenyl trifluoromethanesulfonate
Descripción general
Descripción
2-Nitrophenyl trifluoromethanesulfonate is a synthetic reagent commonly employed in organic chemistry. It serves as a highly reactive electrophile due to the presence of the trifluoromethanesulfonate (triflate) group, a powerful electron-withdrawing group. This compound is particularly useful for introducing the triflate group into various organic molecules, making it a valuable tool in synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 2-Nitrophenyl trifluoromethanesulfonate typically involves the reaction of 2-nitrophenol with trifluoromethanesulfonic anhydride. The process is carried out in the presence of a base, such as pyridine, to neutralize the acidic by-products. The reaction is performed under anhydrous conditions to prevent hydrolysis of the anhydride .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive and potentially hazardous reagents involved.
Análisis De Reacciones Químicas
Types of Reactions
2-Nitrophenyl trifluoromethanesulfonate undergoes various types of chemical reactions, primarily involving electrophilic aromatic substitution. The triflate group activates the aromatic ring towards nucleophilic attack, facilitating reactions such as:
Substitution Reactions: The triflate group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Bases: Pyridine, triethylamine
Catalysts: Palladium complexes for coupling reactions
Solvents: Anhydrous solvents like dichloromethane or tetrahydrofuran
Major Products
The major products formed from reactions involving this compound depend on the specific nucleophile or coupling partner used. For example, substitution with an amine would yield an arylamine, while a Suzuki coupling would produce a biaryl compound .
Aplicaciones Científicas De Investigación
2-Nitrophenyl trifluoromethanesulfonate has diverse applications in scientific research, including:
Organic Synthesis: It is used to introduce the triflate group into organic molecules, facilitating further functionalization.
Pharmaceutical Development: The compound is employed in the synthesis of drug candidates, particularly those requiring the triflate moiety for biological activity.
Material Science: It is used in the preparation of advanced materials, such as polymers and catalysts, where the triflate group imparts desirable properties.
Mecanismo De Acción
The mechanism of action for 2-Nitrophenyl trifluoromethanesulfonate in chemical reactions involves electrophilic aromatic substitution. . This property is particularly useful in the synthesis of complex organic molecules, where precise control over functional group placement is required.
Comparación Con Compuestos Similares
Similar Compounds
4-Nitrophenyl trifluoromethanesulfonate: Similar in structure but with the nitro group in the para position.
Phenyl trifluoromethanesulfonate: Lacks the nitro group, making it less reactive towards nucleophiles.
Uniqueness
2-Nitrophenyl trifluoromethanesulfonate is unique due to the combined presence of the nitro group and the triflate group. The nitro group enhances the electrophilicity of the aromatic ring, making it more reactive towards nucleophiles compared to phenyl trifluoromethanesulfonate . This increased reactivity is advantageous in various synthetic applications, allowing for more efficient and selective transformations.
Propiedades
IUPAC Name |
(2-nitrophenyl) trifluoromethanesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO5S/c8-7(9,10)17(14,15)16-6-4-2-1-3-5(6)11(12)13/h1-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGEKGCZJDVVOJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OS(=O)(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40404205 | |
| Record name | Methanesulfonic acid, trifluoro-, 2-nitrophenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40404205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132993-22-7 | |
| Record name | 2-Nitrophenyl triflate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=132993-22-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methanesulfonic acid, trifluoro-, 2-nitrophenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40404205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


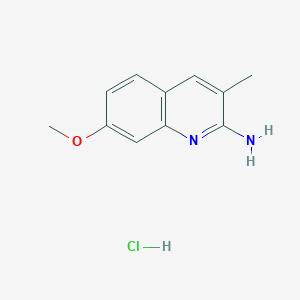
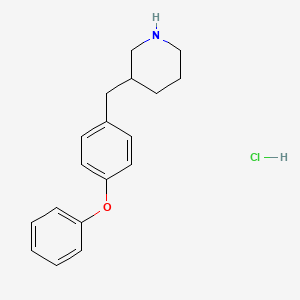
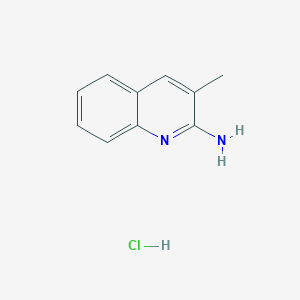
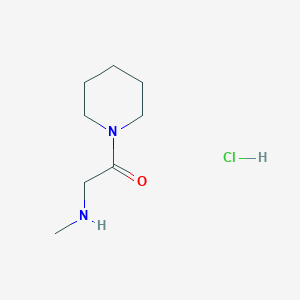
![2,3-Dichloropyrido[1,2-A]pyrimidin-4-one](/img/structure/B3030972.png)
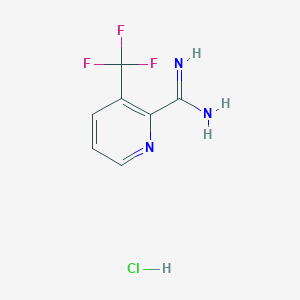
![3-Azabicyclo[4.1.0]heptane-1-carboxylic acid hydrochloride](/img/structure/B3030975.png)
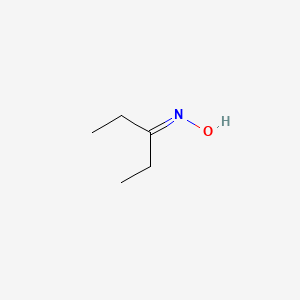
![(4-Fluorobenzo[d]thiazol-2-yl)methanol](/img/structure/B3030979.png)
